CP-673451
Overview
Description
1-[2-[5-(2-methoxyethoxy)-1-benzimidazolyl]-8-quinolinyl]-4-piperidinamine is an aminoquinoline.
Mechanism of Action
Target of Action
CP-673451 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ . PDGFRs play essential roles in promoting cell survival by mediating paracrine crosstalk between tumor and cancer-associated fibroblasts .
Mode of Action
This compound interacts with its targets, PDGFRα and PDGFRβ, by inhibiting their kinase activity . This inhibition prevents the autophosphorylation of dimeric PDGFR-β , thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PDGFRs by this compound affects several biochemical pathways. It suppresses the phosphorylation of downstream proteins such as Akt, GSK-3α, and GSK-3β . This suppression leads to a decrease in cell proliferation and an increase in cell apoptosis . Furthermore, this compound impairs the formation of lamellipodia, structures involved in cell migration and invasion .
Result of Action
The inhibition of PDGFRs by this compound leads to a significant decrease in cell viability and induction of apoptosis . It also suppresses cell migration and invasion . In preclinical studies, this compound demonstrated the suppression of cancer growth and induction of apoptosis in an A549 xenograft nude mouse model .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the expression levels of PDGFRs in tumor cells can impact the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
CP-673451 acts as an ATP-competitive inhibitor of PDGFRβ . It has an IC50 value of 1 nM for PDGFRβ, demonstrating its high potency . It is more than 450-fold selective for PDGFRβ over other angiogenic receptors . The compound interacts with the ATP-binding site of the PDGFRβ enzyme, preventing the phosphorylation and subsequent activation of the receptor .
Cellular Effects
This compound has been shown to suppress cell viability, induce cell apoptosis, and inhibit cell migration and invasion in NSCLC cells . It achieves these effects by suppressing the PDGFR downstream signaling pathway . Furthermore, this compound has been found to be effective at suppressing NSCLC tumor growth in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the PDGFRβ kinase, which leads to the suppression of the PI3K/Akt/Nrf2 pathway . This suppression results in a decreased expression of Nrf2-targeted antioxidant genes, leading to an increase in reactive oxygen species (ROS) levels and the promotion of cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit PDGFRβ phosphorylation in tumors, correlating with plasma and tumor levels of the compound . A dose of 33 mg/kg was adequate to provide >50% inhibition of the receptor for 4 hours .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant tumor growth inhibition in multiple human xenograft models, including H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme . The effective dosage was found to be 33 mg/kg, administered once daily .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with the PDGFRβ kinase and the subsequent suppression of the PI3K/Akt/Nrf2 pathway . This pathway is crucial for cell survival, proliferation, and migration .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with the PDGFRβ kinase .
Properties
IUPAC Name |
1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOXSOLTLIWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187948 | |
Record name | CP-673451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-29-1 | |
Record name | CP-673,451 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-673451 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-673451 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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